Aurora Kinase Selectivity: BPR1K653 Derived from 6-Phenylfuro Core Shows >200-Fold Window Over Off-Target Kinases
BPR1K653, synthesized from 5-chloro-6-phenylfuro[2,3-d]pyrimidin-4-amine (a direct derivative of 6-phenylfuro[2,3-d]pyrimidin-4(3H)-one), inhibits Aurora-B with IC50 45 nM and Aurora-A with IC50 124 nM, while displaying IC50 >10,000 nM for ALK, CHK1, EGFR, FLT3, VEGFR1, VEGFR2, and cMET [1]. This selectivity profile is absent in thieno[2,3-d]pyrimidine analogs, which often inhibit VEGFR2/PDGFR with IC50 < 50 nM and lack the same degree of kinome-wide selectivity [2].
| Evidence Dimension | Kinase selectivity (IC50) |
|---|---|
| Target Compound Data | Aurora-B IC50 45 nM, Aurora-A IC50 124 nM |
| Comparator Or Baseline | ALK, CHK1, EGFR, FLT3, VEGFR1, VEGFR2, cMET IC50 >10,000 nM; thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitor (21b) IC50 33.4 nM with broader VEGFR/PDGFR activity |
| Quantified Difference | >200-fold selectivity for Aurora over other kinases vs. thieno analog's narrower selectivity window |
| Conditions | Recombinant kinase assays (PMC3160846, Table 1); VEGFR-2 kinase assay (Scilit, 2021) |
Why This Matters
The 6-phenylfuro scaffold uniquely enables selective Aurora kinase inhibition, reducing off-target toxicity risks and making it the preferred starting point for selective anticancer agent development.
- [1] Lin, W.H. et al. PLoS ONE 6, e23485 (2011). Table 1. View Source
- [2] Scilit. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidine Scaffolds. (2021). View Source
